ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate - 32704-58-8

ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate

Catalog Number: EVT-1598224
CAS Number: 32704-58-8
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate is a compound with the molecular formula C7H11N3O2 . It is part of the heterocyclic imidazole group, which is of interest in the field of coordination chemistry .

Molecular Structure Analysis

The molecular structure of ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate consists of seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms .

Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Olmesartan, a medication used to treat high blood pressure. [, ]

Ethyl 4-(1-Hydroxy-1-methylethyl)-2-propyl-4,5-dihydro-1H-imidazole-5-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of Olmesartan medoxomil, a prodrug of Olmesartan used for the treatment of hypertension. []

2-(3-Methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (Azietomidate)

  • Compound Description: This compound is a diazirine derivative of the anesthetic etomidate (2-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate), developed for photolabeling ligand-gated ion channels to investigate general anesthetic binding sites. It demonstrates comparable anesthetic potency and enantioselectivity to etomidate, enhancing GABA-induced currents and inhibiting acetylcholine-induced currents. []
  • Relevance: Although structurally distinct from ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, Azietomidate belongs to the same chemical class of imidazole-5-carboxylates, featuring an ester group at the 5-position of the imidazole ring. []

5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulphonamide

  • Compound Description: This compound was synthesized and tested for antifungal and antibacterial properties. While it showed moderate antifungal activity against Candida albicans compared to the standard drug Itraconazole, it lacked activity against the tested Gram-positive and Gram-negative bacteria. []

5-Chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide

  • Compound Description: Similar to its phenyl counterpart, this compound was synthesized and evaluated for its antifungal and antibacterial activities. It also displayed moderate antifungal activity against Candida albicans in comparison to Itraconazole, but did not exhibit antibacterial activity against the tested Gram-positive and Gram-negative bacteria. []
  • Relevance: Sharing a similar imidazole core structure with ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, this compound possesses an ethyl group at the 1-position and a methyl group at the 2-position. Nevertheless, it differs in the 4- and 5-position substituents, featuring a sulfonamide group with a 3-chlorophenyl substituent at the 4-position and a chlorine atom at the 5-position. These variations contrast with the amino and ethyl carboxylate groups found in ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate at the respective positions. []

1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide

    7. Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)* Compound Description: TJ08 is a novel compound with potent antileukemic activity. It is synthesized using a rapid, microwave-assisted protocol that significantly reduces the reaction time compared to conventional heating methods. []* Relevance: While TJ08 possesses a benzimidazole core structure and a carboxylate ester at the 5-position similar to ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, it differs in several key aspects. TJ08 includes a benzene ring fused to the imidazole, a benzyl group at the 1-position, and a (4-fluoro-3-nitrophenyl) substituent at the 2-position, setting it apart from the simpler structure of ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate. []

    Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

    • Compound Description: This benzimidazole derivative was synthesized with a high yield (87%) through a one-pot nitro-reductive cyclization reaction. It was characterized using various spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, mass spectrometry, UV-Vis, photoluminescence, thin-film solid emission spectra, cyclic voltammetry, and thermogravimetric analysis. Additionally, molecular electrostatic potential (MEP) studies were conducted to identify reactive sites within the molecule. []

    Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate

    • Compound Description: Identified as a promising HIV-1 replication inhibitor, this compound demonstrated potent antiviral activity in both single and multiple-round infection assays without exhibiting toxicity. It possesses a favorable pharmacokinetic profile and a unique mechanism of action distinct from the three main classes of anti-HIV drugs, making it particularly valuable in the context of viral resistance. []
    • Relevance: Although this compound belongs to the pyrazole-carboxylate class and shares the carboxylate ester functionality with ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, its core structure differs from the imidazole ring in the target compound. The presence of a cyano group and the 4-amino-1-(2-benzyloxyphenyl) substitution pattern further differentiates this pyrazole derivative from ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate. []

    Ethyl-5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate (RCOOET)

    • Compound Description: This compound serves as a ligand in a manganese complex, [(Cl)2Mn(RCOOET)], which exhibits catalytic activity in the oxidation of phenol or catechol to o-quinone by atmospheric oxygen. The complex demonstrates a rate of catechol oxidation comparable to that of catecholase or tyrosinase. []
    • Relevance: Although RCOOET possesses a carboxylate ester group like ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, it belongs to the pyrazole-carboxylate class and differs significantly in its core structure from the imidazole ring present in the target compound. The presence of various substituents, including a methyl group, a nitro group, and a pyridine ring, further distinguishes RCOOET from ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate. []

    Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

    • Compound Description: EDMT was synthesized and characterized using various spectroscopic techniques, including UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry. Theoretical studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level of theory were employed to investigate its structural, molecular, and spectral properties. []

    Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate

    • Compound Description: This compound was identified as a side product during the synthesis of the antitubercular agent N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide. Its crystal and molecular structures were determined through X-ray diffraction studies. []

    Ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate

    • Compound Description: This compound's crystal structure has been determined using X-ray diffraction analysis. The study revealed a triclinic crystal system belonging to the P-1 space group. []

    Ethyl 2-(4-cyano­phen­yl)-1-(4-fluoro­benz­yl)-1H-benzo[d]imidazole-5-carboxyl­ate

    • Compound Description: This benzimidazole derivative, characterized by X-ray crystallography, adopts a T-shaped conformation due to the twisting of the 4-cyanobenzene and 4-fluorobenzyl rings relative to the imidazole ring system. Crystal packing analysis reveals that molecules interact primarily through offset π–π interactions involving inversion-related imidazole rings and stacking along the b-axis. []
    • Relevance: This compound, while sharing the ethyl carboxylate group at the 5-position with ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, differs in its core structure due to the presence of a fused benzene ring, a 2-(4-cyanophenyl) group, and a 1-(4-fluorobenzyl) substituent on the imidazole ring. []
    • Compound Description: Olmesartan medoxomil, the prodrug of the antihypertensive medication Olmesartan, has had its structure redetermined using X-ray crystallography. The analysis revealed a monoclinic crystal system with a P21/c space group. []

    5-carboxy-2-methyl-1H-imidazole-4-carboxylato (H2MIDA−)

    • Compound Description: This compound acts as a ligand in two distinct metal complexes: Diaquabis(5-carboxy-2-methyl-1H-imidazole-4-carboxylato-κ2 N 3,O 4)cadmium(II) and Diaquabis(5‐carboxy‐2‐methyl‐1H‐imidazole‐4‐carboxylato‐κ2N3,O4)cobalt(II). In both complexes, H2MIDA− coordinates to the metal center in a bidentate fashion through its nitrogen and carboxylate oxygen atoms. [, ]

    4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate monohydrate

    • Compound Description: The crystal structure of this compound was determined through X-ray diffraction analysis. It revealed that one carboxyl group is deprotonated while one imidazole nitrogen atom is protonated. []
    • Relevance: This compound shares the 2-methyl-1H-imidazole-4,5-dicarboxylate core structure with ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, but differs in the protonation states and the presence of a water molecule in the crystal structure. []

    Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

    • Compound Description: This novel 1,3-selenazole derivative, synthesized through a [3+2] cycloaddition reaction, represents a new class of functionalized heterocyclic amino acids. The structure of this compound was characterized using 1H, 13C, 15N, and 77Se NMR spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis. []
    • Relevance: Although structurally distinct from ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate due to its selenazole ring, this compound shares the amino and methyl carboxylate groups at the 2- and 5-positions, respectively. []

    Ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates

    • Compound Description: This series of compounds was synthesized using a Biginelli reaction with silica-supported bismuth(III) triflate as a catalyst. They were characterized by IR, 1H NMR, 13C NMR, and mass spectrometry, and evaluated for their antioxidant activity using the DPPH free radical scavenging assay. []
    • Relevance: Although these compounds possess an ethyl carboxylate group at the 5-position like ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, they are structurally different due to the presence of a dihydropyrimidine ring instead of an imidazole ring. Additionally, they feature an aryl group at the 4-position and either an oxo or thio group at the 2-position, further distinguishing them from ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate. []

    4-(4-N,N-Dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC)

    • Compound Description: Synthesized via a multi-component reaction, DDPC was studied for its optical properties, including electronic absorption and emission spectra, fluorescence quenching behavior, and potential use as a probe for determining the critical micelle concentration (CMC) of surfactants. Its antibacterial activity against Gram-positive and Gram-negative bacteria was also evaluated using disk diffusion assays and minimum inhibitory concentration (MIC) determination. []
    • Relevance: While DDPC possesses an ethyl carboxylate group at the 3-position similar to ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, it differs significantly in its core structure. DDPC features a dihydro-1H-indeno[1,2-b]pyridine ring system and a 4-(4-N,N-dimethylamino phenyl)-2-methyl substitution pattern, which distinguishes it from ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate. []

    4-Cyano-1-{[2-(tri­meth­ylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxylate Potassium Salt

    • Compound Description: This compound represents the first reported example of a monocyano-substituted 2-carboxyimidazole. It was synthesized by introducing the carboxylate group via bromine-magnesium exchange on a SEM-protected cyanoimidazole, followed by reaction with ethyl cyanoformate. []
    • Relevance: This compound shares the imidazole-2-carboxylate core with ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, but differs in the position of the carboxylate group (2-position vs. 5-position) and the presence of a cyano group and a {[2-(trimethylsilyl)ethoxy]methyl} protecting group on the imidazole ring. []

    Ethyl 4-anilino-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate

    • Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis, revealing a planar 2,5-dihydro-1H-pyrrole ring system with an intramolecular N-H···O hydrogen bond. []

    Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

    • Compound Description: The crystal structure of this compound was determined using X-ray diffraction. It exhibits intramolecular N-H···O and C-H···O hydrogen bonds and forms inversion dimers through N-H···O hydrogen bonding. []

    Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

    • Compound Description: This compound's crystal structure was elucidated using X-ray diffraction. It revealed a planar pyrazolo[3,4-b]pyridine moiety and an intramolecular S···O interaction. The crystal packing is characterized by C-H···π interactions. []
    • Relevance: Although this compound shares the ethyl carboxylate group with ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, it is structurally different due to its pyrazolo[3,4-b]pyridine core. Additionally, the presence of a 6-(4-methoxyphenyl) group, a 1-methyl group, a 4-methylsulfanyl group, and a 3-phenyl group differentiates it from ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate. []

    Ethyl 1-amino-3-(Substituted Phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate

    • Compound Description: These compounds were synthesized through the reaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with various arylidinemalononitrile derivatives. The structures were confirmed through elemental analysis and spectroscopic data. []
    • Relevance: While sharing the ethyl carboxylate group with ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, these compounds differ significantly in their core structure. They are characterized by a benzo[4,5]thiazolo-[3,2-a]pyridine system, which sets them apart from ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate. []

    Ethyl 4‐Alkyl‐2‐(2‐(substituted phenoxy)acetamido)thiazole‐5‐carboxylate

    • Compound Description: This series of compounds was synthesized and evaluated for their herbicidal and fungicidal activities. Some compounds displayed promising herbicidal effects, while others exhibited moderate to good fungicidal activity. []
    • Relevance: These compounds, while possessing an ethyl carboxylate group similar to ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, differ structurally due to the presence of a thiazole ring. Additionally, they feature an alkyl group at the 4-position and a substituted phenoxy acetamido group at the 2-position, further distinguishing them from ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate. []

    Ethyl 1-(4-fluoro­benz­yl)-2-(4-meth­oxy­phen­yl)-1H-benzo[d]imidazole-5-carboxyl­ate

    • Compound Description: This compound, a benzimidazole derivative, has been structurally characterized using X-ray crystallography. The analysis revealed a T-shaped conformation and the formation of inversion dimers through C-H···O hydrogen bonding. []
    • Relevance: While sharing the ethyl carboxylate group at the 5-position with ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, this compound differs in its core structure due to the presence of a fused benzene ring and the substitution pattern on the imidazole ring. It features a 1-(4-fluorobenzyl) group and a 2-(4-methoxyphenyl) group, contrasting with the simpler structure of ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate. []

    Ethyl 5‐amino‐1‐dodecyl‐1H‐imidazole‐4‐carboxylate (5e)

    • Compound Description: This imidazole derivative demonstrated significant antiproliferative activity against various human cancer cell lines, including HeLa (cervical), HT‐29 (colon), HCT‐15 (colon), A549 (lung), and MDA‐MB‐231 (breast) cells. It exhibited particularly potent activity against HeLa and HT-29 cells, inhibiting their growth, colony formation, and migration. Additionally, it induced early apoptosis in these cell lines. []
    • Compound Description: This compound is a cobalt complex where the Co(II) ion is coordinated by two H2MIDA- ligands and two water molecules in a distorted octahedral geometry. Intermolecular hydrogen bonding interactions are observed between the complex molecules and dimethylformamide solvent molecules. []
    • Relevance: This cobalt complex, although structurally distinct from ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, incorporates the closely related ligand H2MIDA-, which shares the 2-methyl-1H-imidazole-4,5-dicarboxylate core structure with the target compound. []

    6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MOPTHPC)

    • Compound Description: This Biginelli adduct was synthesized and investigated using density functional theory (DFT) at the B3LYP/6-311G(d,p) level of theory to explore its geometrical parameters, quantum chemical properties, and molecular electrostatic potential (MESP) surface. []

    Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM® 293)

    • Compound Description: This compound was synthesized using a convergent four-step route involving the Biginelli reaction followed by a Huisgen 1,3-dipolar cycloaddition, resulting in an 84% yield. []

    (biphenylethene-4,4'-dicarboxylato)-bis(2-methyl- 1H-imidazole)zinc(II) hydrate

    • Compound Description: This zinc complex, featuring a chain structure, was synthesized and characterized by X-ray crystallography. The analysis revealed a distorted tetrahedral coordination geometry around the Zn(II) center, bridged by biphenylethene-4,4'-dicarboxylate ligands. []

    Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate (MBIC)

    • Compound Description: This benzimidazole derivative displays potent anti-tumor activity, particularly against breast cancer cells. It acts as a microtubule targeting agent (MTA), inducing mitotic arrest and exhibiting selective toxicity towards rapidly dividing cancer cells compared to normal cells. MBIC shows promising potential as a therapeutic agent for breast cancer treatment. []
    • Relevance: MBIC, while sharing the methyl carboxylate group and the benzimidazole core with ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate, differs in the position of the carboxylate (5-position vs. 4-position) and the presence of a 2-(-5-fluoro-2-hydroxyphenyl) substituent on the imidazole ring. []

    4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester

    • Compound Description: This compound is a key intermediate in the synthesis of olmesartan, a medication used to treat hypertension. []
    • Compound Description: The crystal structure of this zinc complex, characterized by X-ray diffraction, reveals a distorted octahedral coordination geometry around the zinc ion. It forms a three-dimensional supramolecular framework through intermolecular hydrogen bonding interactions. []

    Ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate

    • Compound Description: This compound is obtained through the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates, undergoing a ring expansion reaction. The reaction pathway is influenced by the basicity and nucleophilicity of the reaction conditions. []
    • Relevance: This compound shares the ethyl carboxylate group with ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate but differs significantly in its core structure due to the presence of a tetrahydro-1H-1,3-diazepine ring instead of an imidazole ring. []

    Ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Compound Description: This compound is obtained as a product of nucleophilic substitution when ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with thiophenolates. []
    • Relevance: This compound shares the ethyl carboxylate group with ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate but differs significantly in its core structure due to the presence of a tetrahydropyrimidine ring instead of an imidazole ring. []
    • Compound Description: This cardiotonic agent exhibits low oral bioavailability. []

    Properties

    CAS Number

    32704-58-8

    Product Name

    ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate

    IUPAC Name

    ethyl 4-amino-2-methyl-1H-imidazole-5-carboxylate

    Molecular Formula

    C7H11N3O2

    Molecular Weight

    169.18 g/mol

    InChI

    InChI=1S/C7H11N3O2/c1-3-12-7(11)5-6(8)10-4(2)9-5/h3,8H2,1-2H3,(H,9,10)

    InChI Key

    VVSXLQGOMPVZPR-UHFFFAOYSA-N

    SMILES

    CCOC(=O)C1=C(N=C(N1)C)N

    Canonical SMILES

    CCOC(=O)C1=C(N=C(N1)C)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.